N-tert-butyl-1-chlorocyclobutane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

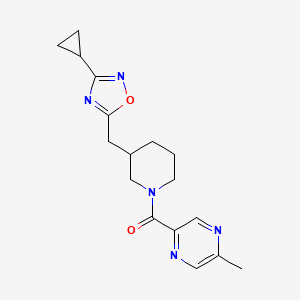

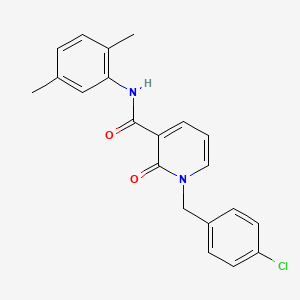

“N-tert-butyl-1-chlorocyclobutane-1-sulfonamide” is a chemical compound with the CAS Number: 2137595-68-5 . It has a molecular weight of 225.74 . The IUPAC name for this compound is N-(tert-butyl)-1-chlorocyclobutane-1-sulfonamide .

Molecular Structure Analysis

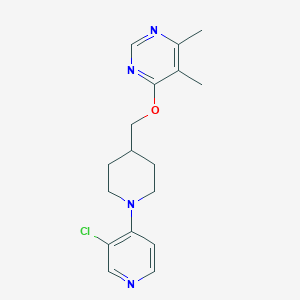

The InChI code for “this compound” is 1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(9)5-4-6-8/h10H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Catalytic Aminohydroxylation and Aziridination of Olefins

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. It behaves similarly to Chloramine-T in these reactions. The sulfonyl-nitrogen bond in the product or its derivatives is easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This utility underscores its role in the synthesis of nitrogen-containing compounds, which are pivotal in pharmaceuticals, agrochemicals, and material sciences (Gontcharov, Liu, & Sharpless, 1999).

Chemoselective Nitration of Aromatic Sulfonamides

The compound is a key reagent in the chemoselective nitration of aromatic sulfonamides, leading to the synthesis of mono-nitro derivatives. This process demonstrates high selectivity for sulfonamide-functionalized aryl systems, even in the presence of other sensitive or potentially reactive functionalities. This method is significant for the targeted modification of aromatic sulfonamides, which are common in various drugs and chemicals (Kilpatrick, Heller, & Arns, 2013).

Synthesis of Sulfinyl Containing Compounds

This compound can be used as a starting point for synthesizing sulfinyl-containing compounds. Through activation and subsequent treatment with various nucleophiles, a wide range of corresponding sulfinic acid amides, new sulfoxides, and sulfinic acid esters can be produced. This application is crucial for the development of sulfinyl-based compounds in pharmaceuticals and materials science (Wei & Sun, 2015).

Water-Soluble Carbonic Anhydrase Inhibitors

The reaction of aromatic/heterocyclic sulfonamides with specific reagents in the presence of carbodiimide derivatives leads to the formation of water-soluble compounds. These compounds have been assayed as inhibitors of carbonic anhydrase, showing efficient inhibition against its isozymes involved in aqueous humor secretion within the eye. This discovery is significant for the development of topical antiglaucoma medications (Scozzafava et al., 1999).

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(9)5-4-6-8/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNDTQXOXKTGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2581839.png)

![3-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2581843.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)